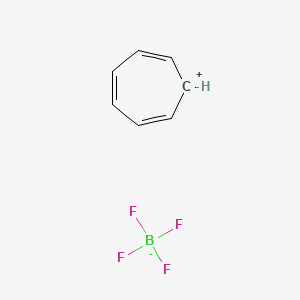

Tropylium tetrafluoroborate

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

cyclohepta-1,3,5-triene;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7.BF4/c1-2-4-6-7-5-3-1;2-1(3,4)5/h1-7H;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQVQHTIKOZVGLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.C1=CC=C[CH+]C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BF4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301068844 | |

| Record name | Cycloheptatrienylium tetrafluoroborate(1-) (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301068844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27081-10-3 | |

| Record name | Tropylium tetrafluoroborate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027081103 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cycloheptatrienylium, tetrafluoroborate(1-) (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cycloheptatrienylium tetrafluoroborate(1-) (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301068844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cycloheptatrienylium tetrafluoroborate(1-) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.816 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TROPYLIUM TETRAFLUOROBORATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DFS83J4CRL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Tropylium Tetrafluoroborate from Cycloheptatriene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tropylium (B1234903) tetrafluoroborate (B81430), an ionic, aromatic organic compound, is a valuable reagent and catalyst in organic synthesis. Its stability, a consequence of the aromaticity of the tropylium cation, makes it a rare example of an isolable carbocation.[1][2] This guide provides a comprehensive overview of the primary synthetic routes to tropylium tetrafluoroborate from cycloheptatriene (B165957), focusing on the underlying hydride abstraction mechanism. Detailed experimental protocols for the most common and effective methods are presented, along with a comparative summary of reaction conditions and yields. This document is intended to serve as a practical resource for researchers in organic chemistry and drug development who utilize or intend to synthesize this versatile compound.

Introduction

The tropylium cation ([C₇H₇]⁺) is a non-benzenoid aromatic species that exhibits significant stability due to its planar, cyclic structure containing six π-electrons, conforming to Hückel's rule.[3] This inherent stability allows for its isolation as a salt with a non-nucleophilic counter-anion, most commonly tetrafluoroborate ([BF₄]⁻). The resulting salt, this compound, is a white, crystalline solid that is stable and can be handled under normal laboratory conditions.[2]

The synthesis of tropylium salts from cycloheptatriene is a classic transformation in organic chemistry that demonstrates the principles of aromaticity and carbocation stability.[3] Cycloheptatriene, a non-aromatic cyclic polyene, is converted to the aromatic tropylium cation through the removal of a hydride ion (H⁻) from its methylene (B1212753) group.[4][5] This process, known as hydride abstraction, is typically achieved using a strong hydride acceptor.

This guide will detail the two most prevalent methods for this synthesis: the use of phosphorus pentachloride followed by anion exchange with tetrafluoroboric acid, and the more direct hydride exchange reaction with triphenylcarbenium (tritylium) tetrafluoroborate.

Reaction Mechanism: Hydride Abstraction

The core chemical transformation in the synthesis of the tropylium cation from cycloheptatriene is the abstraction of a hydride ion from the sp³-hybridized methylene carbon of cycloheptatriene. This converts the non-planar, non-aromatic cycloheptatriene into the planar, aromatic tropylium cation.[3] The driving force for this reaction is the significant thermodynamic stability gained by forming an aromatic system.

The overall transformation can be represented as:

C₇H₈ + [Hydride Acceptor] → [C₇H₇]⁺ + [Reduced Acceptor-H]⁻

The choice of hydride acceptor is critical for the success of the synthesis. The acceptor must be a sufficiently strong electrophile to remove a hydride ion from cycloheptatriene.

Below is a diagram illustrating the general mechanism of hydride abstraction from cycloheptatriene to form the tropylium cation.

Caption: General mechanism of tropylium cation formation.

Comparative Summary of Synthetic Methods

The following table summarizes the key parameters for the two primary methods of synthesizing this compound from cycloheptatriene. This allows for a direct comparison of the reagents, conditions, and typical outcomes.

| Parameter | Method 1: Phosphorus Pentachloride | Method 2: Triphenylcarbenium Tetrafluoroborate |

| Hydride Abstracting Agent | Phosphorus pentachloride (PCl₅) | Triphenylcarbenium tetrafluoroborate ([Ph₃C]⁺[BF₄]⁻) |

| Anion Source | Tetrafluoroboric acid (HBF₄) | Included in the reagent |

| Solvent | Carbon tetrachloride (CCl₄), Acetonitrile (B52724) | Acetonitrile |

| Reaction Temperature | Room temperature | Room temperature |

| Reaction Time | ~3 hours for initial reaction | ~5-10 minutes |

| Typical Yield | 80-89%[6] | >90% (in some modern protocols)[1] |

| Key Advantages | Utilizes less expensive starting materials.[6] | One-step reaction, simpler purification, avoids corrosive intermediates.[1] |

| Key Disadvantages | Two-step process (hydride abstraction then anion exchange), involves corrosive and hazardous reagents (PCl₅, HCl evolution).[6] | Triphenylcarbenium tetrafluoroborate is a more expensive reagent. |

Detailed Experimental Protocols

The following sections provide detailed, step-by-step procedures for the synthesis of this compound.

Method 1: Synthesis using Phosphorus Pentachloride

This method involves the initial reaction of cycloheptatriene with phosphorus pentachloride to form an intermediate tropylium salt, followed by anion exchange with tetrafluoroboric acid.[6]

Experimental Workflow:

Caption: Workflow for synthesis using Phosphorus Pentachloride.

Procedure:

-

Reaction Setup: In a flask equipped with a mechanical stirrer and an outlet for gas evolution (HCl), prepare a suspension of phosphorus pentachloride (100 g, 0.48 mol) in 800 mL of carbon tetrachloride.[6]

-

Addition of Cycloheptatriene: Add cycloheptatriene (24.2 g of 91% purity, ~0.24 mol) to the suspension all at once.[6]

-

Reaction: Stir the mixture vigorously at room temperature for 3 hours. Hydrogen chloride gas will be evolved.[6]

-

Isolation of Intermediate: The intermediate tropylium salt double salt will precipitate. Isolate this salt by suction filtration and wash it briefly with fresh carbon tetrachloride.[6]

-

Anion Exchange: In a separate flask immersed in an ice bath, vigorously stir 400 mL of absolute ethanol. Transfer the filtered intermediate salt rapidly into the cold ethanol. The salt will dissolve exothermically.[6]

-

Precipitation: To the cold, stirred solution, rapidly add 50 mL of 50% aqueous tetrafluoroboric acid. A dense white precipitate of this compound will form immediately.[6]

-

Product Isolation: Collect the product by suction filtration. Wash the white solid with a small portion of cold ethanol, followed by diethyl ether.[6]

-

Drying: Air-dry the product at room temperature. The expected yield is 34–38 g (80–89%).[6]

Method 2: Synthesis using Triphenylcarbenium Tetrafluoroborate

This method provides a more direct, one-pot synthesis of this compound through a hydride exchange reaction.[3]

Experimental Workflow:

Caption: Workflow for synthesis using Tritylium (B1200429) Tetrafluoroborate.

Procedure:

-

Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, combine cycloheptatriene (0.17 g, 1.8 mmol) and triphenylcarbenium tetrafluoroborate (0.6 g, 1.8 mmol).[3]

-

Dissolution: While stirring the solid mixture, slowly add acetonitrile dropwise until all the solids have just dissolved. It is important to use the minimum amount of solvent necessary.[3]

-

Reaction: Allow the resulting solution to stir for approximately five minutes at room temperature for the reaction to go to completion.[3]

-

Product Precipitation: Remove the acetonitrile using a rotary evaporator. The product, this compound, will precipitate as a dense white solid. Triphenylmethane, the byproduct, is soluble in the washing solvents.[3]

-

Product Isolation: Isolate the crystals by suction filtration.[3]

-

Washing: Wash the collected solid with small portions of ice-cold ethanol (2 x 2 mL) followed by ice-cold diethyl ether (2 x 2 mL).[3]

-

Drying: Allow the crystals to air dry. Record the mass to determine the yield.[3]

Characterization

The identity and purity of the synthesized this compound can be confirmed by various analytical techniques.

-

UV-Vis Spectroscopy: In 0.1N HCl, this compound exhibits characteristic absorption maxima at λ = 218 mμ (log ε 4.70) and 274 mμ (log ε 3.61).[3][6]

-

Melting Point: The compound decomposes at approximately 200°C.[2][6]

-

NMR Spectroscopy: ¹H NMR spectroscopy will show a single peak for the seven equivalent protons of the aromatic tropylium cation, typically around 9.2 ppm in a suitable deuterated solvent.

Conclusion

The synthesis of this compound from cycloheptatriene is a fundamental and illustrative transformation in organic chemistry. The choice between the phosphorus pentachloride and triphenylcarbenium tetrafluoroborate methods will depend on factors such as cost, scale, and available equipment. The PCl₅ method is more economical for large-scale synthesis, while the tritylium salt method offers a milder, faster, and more convenient procedure for laboratory-scale preparations. Both methods reliably produce the stable, aromatic tropylium salt, a versatile tool for further synthetic applications in research and development.

References

tropylium tetrafluoroborate aromaticity and stability

An In-depth Technical Guide to the Aromaticity and Stability of Tropylium (B1234903) Tetrafluoroborate (B81430)

Introduction

Tropylium tetrafluoroborate, with the chemical formula [C₇H₇]⁺[BF₄]⁻, is a notable organic salt primarily due to the exceptional stability of its carbocation, the tropylium cation.[1] First isolated in a water-stable form by G. Merling in 1891, its structure as the cycloheptatrienyl cation was definitively confirmed by Doering and Knox in 1954.[2] The remarkable stability of this cation, which allows for its isolation as a salt with a non-coordinating anion like tetrafluoroborate, is a direct consequence of its aromatic nature.[2][3] This guide provides a detailed examination of the principles governing the aromaticity and stability of this compound, supported by quantitative data, experimental protocols, and conceptual diagrams for researchers, scientists, and professionals in drug development.

Core Concept: Aromaticity of the Tropylium Cation

The unusual stability of the tropylium cation is fundamentally explained by the concept of aromaticity, which is most commonly evaluated using Hückel's rule. For a molecule to be considered aromatic, it must satisfy four key criteria:

-

Cyclic: The molecule must contain a ring of atoms.

-

Planar: All atoms in the ring must lie in the same plane to allow for effective orbital overlap.

-

Fully Conjugated: Every atom in the ring must have a p-orbital that can participate in the delocalized π-system.

-

Hückel's Rule (4n+2 π electrons): The cyclic π-system must contain a total of 4n+2 π-electrons, where 'n' is a non-negative integer (0, 1, 2, ...).[4]

The tropylium cation ([C₇H₇]⁺) perfectly fulfills these requirements. The precursor molecule, cycloheptatriene, is non-aromatic because one of its carbon atoms is sp³ hybridized and thus breaks the continuous conjugation.[5] Upon removal of a hydride ion (H⁻), this carbon re-hybridizes to sp², creating a vacant p-orbital.[5][6] This results in a planar, heptagonal ring where each of the seven carbon atoms is sp² hybridized, providing a continuous, cyclic array of p-orbitals. The system contains 6 π-electrons (from the three double bonds), which satisfies the 4n+2 rule for n=1.[7][8] This adherence to the principles of aromaticity imparts significant thermodynamic stability to the cation.

Stability Analysis

The stability of this compound is a direct outcome of the aromaticity of the [C₇H₇]⁺ cation, complemented by the nature of the [BF₄]⁻ anion.

Resonance and Charge Delocalization

A key feature of aromatic systems is the delocalization of π-electrons over the entire ring. In the tropylium cation, the positive charge is not localized on a single carbon atom but is evenly distributed across all seven carbons.[5][9] This delocalization can be represented by seven equivalent resonance structures, where each carbon atom bears a portion of the positive charge.[10][11] This distribution significantly lowers the overall energy of the system, contributing to its high stability compared to non-aromatic carbocations where the charge is localized.[12][13] The equivalence of all seven carbon atoms and their attached hydrogen atoms is experimentally confirmed by NMR spectroscopy, which shows a single peak in both the ¹³C and ¹H NMR spectra, respectively.[5][9][14]

The Role of the Tetrafluoroborate Anion

The choice of the counterion is crucial for isolating the stable carbocation as a salt. The tetrafluoroborate anion ([BF₄]⁻) is large, has a diffuse charge, and is non-coordinating. This means it has a very low tendency to form a covalent bond with the electrophilic carbon atoms of the tropylium ring, preventing the disruption of the aromatic system.[3] This property allows this compound to exist as a stable, isolable ionic solid.[1]

Quantitative Data Summary

The structural and energetic properties of the tropylium cation have been quantified through various experimental and computational methods.

| Property | Value | Method | Significance |

| C-C Bond Length | 147 pm[3][7][15] | X-ray Crystallography | Intermediate between a typical C-C single bond (e.g., ethane, 154 pm) and a C=C double bond in an aromatic system (e.g., benzene, 140 pm), indicating delocalization.[7][15] |

| ¹H NMR Spectrum | Single peak[5][9] | NMR Spectroscopy | Confirms that all seven protons are chemically equivalent due to rapid charge delocalization on the NMR timescale. |

| ¹³C NMR Spectrum | Single peak[9] | NMR Spectroscopy | Confirms that all seven carbon atoms are chemically equivalent, providing strong evidence for the symmetrical distribution of charge. |

| Acidity (pKa) | ~4.7 (K_eq = 1.8 x 10⁻⁵)[7][14] | Spectrophotometry | The tropylium cation reacts with water in an equilibrium, making the solution about as acidic as acetic acid. |

| UV-Vis Absorption | λ_max: 218 nm, 274 nm (in 0.1N HCl)[2] | UV-Vis Spectroscopy | Characteristic electronic transitions of the delocalized π-electron system. |

| Aromaticity vs. Benzene | 22-50% as aromatic as benzene[9][16] | ¹H NMR Probe Studies | Provides a semi-quantitative measure of its aromatic stabilization energy relative to the archetypal aromatic compound, benzene. |

Experimental Protocols

Synthesis of this compound

Several methods exist for the synthesis of tropylium salts. A common and effective laboratory-scale preparation involves the abstraction of a hydride ion from cycloheptatriene.

Method 1: Using Triphenylcarbenium (Trityl) Tetrafluoroborate [2]

-

Reagents: Cycloheptatriene (1.8 mmol) and triphenylcarbenium tetrafluoroborate (1.8 mmol) are placed in a 50 mL round-bottom flask equipped with a magnetic stir bar.

-

Solvent Addition: The solid mixture is stirred, and acetonitrile (B52724) is added dropwise until all solids have just dissolved. Using a minimal amount of solvent is critical.

-

Reaction: The solution is stirred for approximately five minutes at room temperature to allow the hydride transfer reaction to complete. The trityl cation abstracts a hydride from cycloheptatriene, forming the tropylium cation and neutral triphenylmethane (B1682552).

-

Isolation: The solvent (acetonitrile) is removed using a rotary evaporator.

-

Purification: The resulting dense white precipitate is isolated by suction filtration. It is washed with small portions of ice-cold ethanol (B145695) (2 x 2 mL) followed by ice-cold diethyl ether (2 x 2 mL) to remove triphenylmethane and any unreacted starting material.

-

Drying: The purified crystals of this compound are air-dried.

Characterization Methods

X-ray Crystallography

-

Principle: This technique determines the three-dimensional arrangement of atoms within a crystal. A beam of X-rays is diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern.[17]

-

Methodology: A suitable single crystal of this compound is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction data is collected and processed mathematically to generate an electron density map, from which the precise positions of the carbon, boron, and fluorine atoms can be determined.

-

Application: X-ray crystallography has been crucial in confirming the planar, heptagonal structure of the tropylium cation and measuring its C-C bond lengths, providing direct physical evidence of its aromatic nature.[3][7][15]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Principle: NMR spectroscopy probes the magnetic properties of atomic nuclei (like ¹H and ¹³C) to provide information about the chemical environment and structure of a molecule.

-

Methodology: A sample of this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆) and placed in a strong magnetic field.[18] The sample is irradiated with radiofrequency pulses, and the resulting signals are detected.

-

Application: For the tropylium cation, ¹H NMR and ¹³C NMR spectra each show only a single signal, which unequivocally demonstrates the high degree of symmetry and the equivalence of all seven carbon and all seven hydrogen atoms.[5][9] This is compelling evidence for the complete delocalization of the positive charge.

Conclusion

This compound is a classic example of a stable organic salt whose properties are dictated by the principles of aromaticity. The tropylium cation's adherence to Hückel's rule (cyclic, planar, fully conjugated, with 6 π-electrons) results in a significant delocalization of its positive charge, imparting exceptional thermodynamic stability.[5][9] This inherent stability, supported by the non-coordinating tetrafluoroborate anion, allows for its isolation and use as a valuable reagent in organic synthesis. The combination of spectroscopic evidence, crystallographic data, and chemical reactivity provides a comprehensive and compelling case for the aromatic nature of the tropylium cation, making it a cornerstone for teaching and research in physical organic chemistry.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. www1.udel.edu [www1.udel.edu]

- 3. Buy this compound | 27081-10-3 [smolecule.com]

- 4. 4.3 Hückel’s Rule: Aromatic, Anti-aromatic and Non-aromatic Species – Organic Chemistry II [kpu.pressbooks.pub]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Tropylium cation - Wikipedia [en.wikipedia.org]

- 8. Tropylium_ion [chemeurope.com]

- 9. Tropylium Ion, an Intriguing Moiety in Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. organic chemistry - Stability Comparison between the Tropylium and Tricyclopropylcarbinyl Carbocation - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 11. Cycloheptatrienyl Cation | bartleby [bartleby.com]

- 12. quora.com [quora.com]

- 13. quora.com [quora.com]

- 14. mdpi.com [mdpi.com]

- 15. Tropylium cation - Wikiwand [wikiwand.com]

- 16. researchgate.net [researchgate.net]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. This compound(27081-10-3) 1H NMR spectrum [chemicalbook.com]

The Mechanism of Hydride Abstraction by Tropylium Tetrafluoroborate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tropylium (B1234903) tetrafluoroborate (B81430), [C₇H₇]⁺[BF₄]⁻, is a stable, aromatic organic salt widely utilized in synthetic chemistry as a potent hydride abstracting agent. The core of its reactivity lies in the tropylium cation, a seven-membered aromatic ring with six π-electrons, which readily accepts a hydride ion (H⁻) to form the neutral and stable cycloheptatriene. This powerful driving force enables the abstraction of hydrides from a variety of organic substrates, generating carbocationic intermediates that can be trapped by nucleophiles to form new carbon-carbon and carbon-heteroatom bonds. This technical guide provides an in-depth analysis of the mechanism of hydride abstraction by tropylium tetrafluoroborate, including kinetic data, experimental protocols, and visual representations of the key processes.

Core Mechanism of Hydride Abstraction

The fundamental mechanism of hydride abstraction by the tropylium cation involves the transfer of a hydride ion from a suitable donor molecule to the tropylium cation. This process results in the formation of a carbocation from the hydride donor and the neutral molecule cycloheptatriene. The general transformation can be represented as follows:

R₃C-H + [C₇H₇]⁺ → [R₃C]⁺ + C₇H₈

The facility of this reaction is largely dictated by the stability of the carbocation formed. Substrates that can form stabilized carbocations, such as those with adjacent heteroatoms or aromatic rings, are particularly good hydride donors.

Signaling Pathway of Hydride Abstraction

The following diagram illustrates the general signaling pathway of a this compound-mediated hydride abstraction followed by nucleophilic capture.

Quantitative Data

One study on tropylium salt-promoted hydroboration reactions calculated the activation energy for the hydride abstraction step from pinacolborane to a vinyl cation to be 28.4 kcal/mol.[1] It is important to note that this value is specific to this particular reaction.

Kinetic Isotope Effect (KIE) studies, which involve comparing the reaction rates of substrates containing hydrogen versus deuterium (B1214612) at the position of hydride abstraction (kH/kD), are a powerful tool for probing the transition state of C-H bond cleavage. While specific KIE values for hydride abstraction by this compound are not widely reported, analogous hydride transfer reactions typically exhibit primary kinetic isotope effects in the range of 2 to 7. A significant kH/kD value in this range would indicate that the C-H bond is being broken in the rate-determining step of the reaction.

| Parameter | Value/Range | Substrate (if specified) | Notes |

| Activation Energy (Ea) | 28.4 kcal/mol | Pinacolborane to a vinyl cation | Calculated value from a specific hydroboration reaction.[1] |

| Kinetic Isotope Effect (kH/kD) | 2 - 7 (Typical) | General Hydride Donors | This is a typical range for primary KIEs in hydride transfer reactions and is not a directly measured value for this compound. |

Experimental Protocols

The kinetics of hydride abstraction by this compound can be monitored using various spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) and UV-Visible (UV-Vis) spectroscopy.

Kinetic Analysis using ¹H NMR Spectroscopy

Objective: To determine the rate of hydride abstraction by monitoring the disappearance of the hydride donor and the appearance of cycloheptatriene.

Materials:

-

This compound

-

Hydride donor substrate

-

Anhydrous deuterated solvent (e.g., CD₃CN, CD₂Cl₂)

-

Internal standard (e.g., 1,3,5-trimethoxybenzene)

-

NMR tubes

-

Thermostated NMR spectrometer

Procedure:

-

Prepare a stock solution of the hydride donor substrate and the internal standard in the chosen anhydrous deuterated solvent.

-

Prepare a stock solution of this compound in the same solvent.

-

Equilibrate both solutions to the desired reaction temperature.

-

In a pre-thermostated NMR tube, combine known volumes of the substrate/standard solution and the this compound solution to initiate the reaction.

-

Quickly acquire a series of ¹H NMR spectra at timed intervals.

-

Integrate the signals corresponding to a characteristic proton of the substrate, the newly formed cycloheptatriene, and the internal standard.

-

Plot the concentration of the substrate (relative to the internal standard) versus time to determine the reaction order and rate constant.

Experimental Workflow for Kinetic Analysis

The following diagram outlines the experimental workflow for a kinetic study of hydride abstraction using NMR spectroscopy.

Conclusion

This compound is a powerful and versatile reagent for effecting hydride abstraction from a range of organic molecules. The reaction proceeds through a well-defined mechanism involving the formation of a carbocation intermediate, which can be harnessed for subsequent synthetic transformations. While a comprehensive database of quantitative kinetic parameters is yet to be established, the available data and mechanistic understanding provide a solid foundation for the rational design of novel synthetic methodologies. The experimental protocols outlined in this guide offer a practical framework for researchers to further investigate and quantify the kinetics of hydride abstraction mediated by this remarkable reagent.

References

Tropylium Tetrafluoroborate: A Technical Guide to a Non-Benzenoid Aromatic Cation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tropylium (B1234903) tetrafluoroborate (B81430), focusing on its core identity as a stable, non-benzenoid aromatic cation. The unique electronic structure and resulting properties of the tropylium cation ([C₇H₇]⁺) make it a versatile and valuable reagent in modern organic synthesis and a subject of significant academic interest. This document details its synthesis, theoretical underpinnings of its aromaticity, extensive characterization data, and its burgeoning applications as an organocatalyst and a synthetic tool in the development of complex molecules, including those of medicinal interest.

Introduction: Beyond Benzene (B151609)

The concept of aromaticity, central to understanding the stability and reactivity of cyclic organic molecules, is most famously exemplified by benzene. However, a fascinating class of "non-benzenoid" aromatics exists, which fulfill the criteria for aromaticity without containing a benzene ring. The tropylium cation, [C₇H₇]⁺, is a archetypal example of this class. First prepared in 1891, its structure and exceptional stability were not fully understood until the mid-20th century.[1]

Tropylium tetrafluoroborate, [C₇H₇]⁺[BF₄]⁻, is a readily isolable salt of this cation, valued for its stability and the non-coordinating nature of the tetrafluoroborate anion.[2] Its remarkable stability stems from its adherence to Hückel's rule for aromaticity. The parent molecule, cycloheptatriene (B165957), is non-aromatic due to the presence of a tetrahedral, sp³-hybridized carbon atom which disrupts the cyclic conjugation of π-electrons.[1] The removal of a hydride ion from this carbon results in a planar, cyclic, fully conjugated system with six π-electrons—a "Hückel number" (4n+2, where n=1)—thus conferring aromatic stability.[1] This unique combination of aromatic stability and positive charge underpins its diverse reactivity and applications.[1]

Synthesis of this compound

The preparation of this compound can be achieved through several methods, primarily involving the abstraction of a hydride ion from cycloheptatriene. Below are two common, detailed laboratory protocols.

Experimental Protocol 1: Hydride Abstraction with Triphenylcarbenium Tetrafluoroborate

This method utilizes the strong hydride-abstracting capability of the triphenylcarbenium (trityl) cation.

Materials:

-

Cycloheptatriene (0.19 mL, 1.8 mmol)

-

Triphenylcarbenium tetrafluoroborate (0.6 g, 1.8 mmol)

-

Acetonitrile (B52724) (minimal amount)

-

Ice-cold ethanol (B145695)

-

Ice-cold diethyl ether

-

50 mL round-bottom flask with stir bar

Procedure: [1]

-

In a fume hood, combine cycloheptatriene and triphenylcarbenium tetrafluoroborate in the round-bottom flask.

-

With stirring, slowly add acetonitrile dropwise until all solids have just dissolved. Use the minimum amount of solvent necessary.

-

Allow the solution to stir at room temperature for approximately five minutes to ensure the reaction goes to completion.

-

Remove the acetonitrile under reduced pressure using a rotary evaporator. A dense white precipitate of this compound will form.

-

Isolate the crystals by suction filtration.

-

Wash the crystals with two small portions of ice-cold ethanol (2 x 2 mL), followed by two small portions of ice-cold diethyl ether (2 x 2 mL).

-

Air-dry the crystals and record the mass.

Experimental Protocol 2: Synthesis via Phosphorus Pentachloride

This classical method involves the formation of an intermediate tropylium chloride salt.[2][3]

Materials:

-

Cycloheptatriene (e.g., 24.2 g of 91% pure material, ~0.24 mole)

-

Phosphorus pentachloride (100 g, 0.48 mole)

-

Carbon tetrachloride (800 mL)

-

Absolute ethanol (400 mL)

-

50% aqueous tetrafluoroboric acid (50 mL)

-

1 L flask with stirrer

Procedure: [3]

-

Prepare a suspension of phosphorus pentachloride in carbon tetrachloride in the flask, equipped with efficient stirring and an outlet for HCl gas.

-

Add the cycloheptatriene all at once and stir the mixture for 3 hours at room temperature.

-

Cool 400 mL of absolute ethanol in a 1 L wide-necked Erlenmeyer flask in an ice bath.

-

Isolate the intermediate salt from the reaction mixture by suction filtration, wash briefly with fresh carbon tetrachloride.

-

Transfer the intermediate salt as quickly as possible into the cold, well-stirred ethanol. The salt will dissolve exothermically.

-

Rapidly add the 50% aqueous tetrafluoroboric acid to the cold, stirred ethanolic solution.

-

A dense white precipitate of this compound will form. Isolate the product by suction filtration.

-

Wash the product with a small amount of cold ethanol and then with diethyl ether.

-

Air-dry the product at room temperature. The expected yield is 34–38 g.

Aromaticity and Stability

The stability of the tropylium cation is a direct consequence of its aromaticity. This can be understood through two key theoretical frameworks: resonance theory and molecular orbital theory.

Resonance Theory

The positive charge in the tropylium cation is not localized on a single carbon atom but is delocalized over all seven carbon atoms of the ring through resonance. This delocalization is represented by seven equivalent resonance structures, which contributes significantly to the overall stability of the ion.

Caption: Resonance delocalization of the positive charge in the tropylium cation.

Molecular Orbital Theory

According to molecular orbital (MO) theory, the seven sp²-hybridized carbon atoms of the tropylium cation each contribute one p-orbital to form a continuous, cyclic array of seven π molecular orbitals. These orbitals split into three bonding MOs and four anti-bonding MOs. The six π-electrons of the cation completely fill the three bonding molecular orbitals, leaving the anti-bonding orbitals empty. This closed-shell electron configuration is energetically favorable and is the hallmark of aromatic stability.

Physicochemical and Spectroscopic Data

The symmetrical and aromatic nature of the tropylium cation gives rise to characteristic physicochemical and spectroscopic properties. The quantitative data are summarized below.

| Property | Value / Description | Reference(s) |

| Molecular Formula | [C₇H₇]⁺[BF₄]⁻ | [4] |

| Molar Mass | 177.94 g·mol⁻¹ | [4] |

| Appearance | White to off-white or beige solid/powder | [4] |

| Melting Point | ~200 °C (decomposes) | [4] |

| Solubility | Soluble in hot methanol, acetonitrile; water-soluble | [1] |

| pKa (in water) | 4.7 (equilibrium constant 1.8 x 10⁻⁵) | [5] |

| Enthalpy of Formation (gas) | 889.35 ± 0.31 kJ/mol | [6] |

| C-C Bond Length | ~147 pm | [5] |

| ¹H NMR | δ ~9.2-9.3 ppm (singlet, in CD₃CN or DMSO-d₆) | [7] |

| ¹³C NMR | δ ~155.5 ppm (singlet, in CD₃CN or DMSO-d₆) | [7] |

| IR Spectroscopy ( 주요 피크) | C-H stretch (~3030 cm⁻¹), C=C stretch (~1477, 1520 cm⁻¹) | |

| UV-Vis Spectroscopy (in 0.1N HCl) | λ_max: 218 nm (log ε 4.70), 274 nm (log ε 3.61) | [1] |

Reactivity and Applications in Synthesis

The unique electronic nature of this compound—combining the stability of an aromatic ring with the electrophilicity of a carbocation—makes it a versatile reagent in organic synthesis. It primarily functions as a mild Lewis acid catalyst and an effective hydride abstractor.[7]

Catalytic Activity

This compound serves as an environmentally benign organocatalyst, often replacing transition metals in various transformations.[7] Its Lewis acidity allows it to activate carbonyl compounds and other functional groups towards nucleophilic attack. Key applications include:

-

Acetalization and Transacetalization: Efficiently catalyzes the protection of aldehydes.

-

Hydroboration Reactions: Promotes the hydroboration of alkynes and epoxides by abstracting a hydride from borane (B79455) reagents to form a reactive borenium ion.[7]

-

Carbonyl-Olefin Metathesis: Functions as an effective catalyst for both intramolecular and intermolecular reactions.[1]

-

Oxidative Functionalization: Used in the C-H functionalization of amines and other nucleophiles.[7]

Caption: Generalized workflow of tropylium cation-mediated catalysis.

Applications in Drug Development and Medicinal Chemistry

The ability of tropylium salts to facilitate complex molecular syntheses makes them highly relevant to drug development. They provide a metal-free catalytic route, which is advantageous in pharmaceutical manufacturing to avoid metal contamination in final products.[5]

-

Synthesis of Bioactive Scaffolds: Tropylium-mediated reactions are used for the oxidative functionalization of tetrahydroisoquinolines (THIQs), a common scaffold in medicinal chemistry.[1][3]

-

Alkaloid Synthesis: The tropylium ion is a key intermediate in the synthesis of important alkaloids such as atropine (B194438) and cocaine.[1][3]

-

Formation of Biologically Significant Molecules: It enables the facile synthesis of novel compounds containing C-N and C-O bonds. For instance, reacting tropylium salts with urea, thiourea, or sulfonamides produces new derivatives, some of which possess unique pharmacological properties.[1] This approach allows for the "tropylation" of known antimicrobial compounds to create new derivatives.[1]

Safety and Handling

This compound is a corrosive substance that can cause severe skin burns and eye damage. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Handling: Use only in a well-ventilated area or a chemical fume hood. Do not breathe dust. Avoid contact with skin and eyes.

-

Storage: Keep the container tightly closed. Store in a cool, dry, and well-ventilated place. The compound is moisture-sensitive and should be stored under an inert atmosphere (e.g., nitrogen or argon).

-

Incompatibilities: Incompatible with strong oxidizing agents and strong bases.

Conclusion

This compound is more than a chemical curiosity; it is a powerful and practical tool for modern organic chemistry. Its status as a stable, non-benzenoid aromatic cation provides a unique combination of stability and electrophilic reactivity. This has led to its emergence as a versatile organocatalyst for a wide array of chemical transformations, offering a greener alternative to traditional metal-based catalysts. For researchers in drug discovery and development, the ability of tropylium salts to efficiently mediate the synthesis of complex and biologically relevant scaffolds underscores its importance and potential for future applications. A thorough understanding of its properties, synthesis, and reactivity is therefore essential for any scientist working at the forefront of organic synthesis.

References

- 1. Tropylium Ion, an Intriguing Moiety in Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tropylium cation - Wikipedia [en.wikipedia.org]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. Recent advances in the therapeutic applications of pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Tropylium_ion [chemeurope.com]

Spectroscopic Characterization of Tropylium Tetrafluoroborate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic methods used to characterize tropylium (B1234903) tetrafluoroborate (B81430) ([C₇H₇]⁺[BF₄]⁻), a stable aromatic cation of significant interest in organic synthesis. The unique electronic structure of the tropylium cation, a planar, cyclic, heptagonal ion with 6 π-electrons, results in distinct spectroscopic signatures.[1] This document details the experimental protocols for acquiring these spectra and presents the key quantitative data in a clear, tabular format.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of tropylium tetrafluoroborate. Due to the high symmetry (D₇h) of the tropylium cation, all seven carbon atoms and all seven hydrogen atoms are chemically equivalent.[1] This results in remarkably simple ¹H and ¹³C NMR spectra, each showing only a single resonance.[1]

Quantitative NMR Data

The following table summarizes the characteristic chemical shifts for this compound recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

| Nucleus | Chemical Shift (δ) in ppm | Solvent | Multiplicity | Reference |

| ¹H | 9.335 | DMSO-d₆ | Singlet | [2] |

| ¹³C | 155.4 | DMSO-d₆ | Singlet |

Experimental Protocol for NMR Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound sample

-

NMR tubes (5 mm diameter)

-

Pipettes

-

Vortex mixer

-

NMR spectrometer (e.g., 300 MHz or higher)

Procedure:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound and transfer it to a clean, dry vial.

-

Add approximately 0.7 mL of DMSO-d₆ to the vial.

-

Securely cap the vial and mix the contents using a vortex mixer until the solid is completely dissolved.

-

Using a pipette, transfer the solution into a clean, dry NMR tube to a height of about 4-5 cm.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth.

-

Place the sample in the NMR probe.

-

Lock the spectrometer on the deuterium (B1214612) signal of the DMSO-d₆.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range for aromatic protons (e.g., 0-12 ppm).

-

Use a standard pulse sequence for ¹H acquisition.

-

Set the number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

Acquire the free induction decay (FID).

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the expected range for aromatic carbons (e.g., 0-200 ppm).

-

Use a proton-decoupled pulse sequence.

-

Set a sufficient number of scans (e.g., 256 or more) to obtain a good signal-to-noise ratio, as ¹³C has a low natural abundance.

-

Acquire the FID.

-

-

Data Processing:

-

Apply a Fourier transform to the FIDs of both ¹H and ¹³C spectra.

-

Phase the resulting spectra.

-

Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).[4]

-

Integrate the peaks in the ¹H spectrum.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the vibrational modes of the functional groups present in a molecule. For this compound, the spectrum is characterized by absorptions corresponding to the aromatic C-H and C=C stretching and bending vibrations of the tropylium ring, as well as the vibrations of the tetrafluoroborate anion.

Quantitative IR Data

The following table lists the major absorption bands observed in the IR spectrum of this compound (KBr pellet method).

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| ~3050 | Medium | Aromatic C-H Stretch |

| ~1600 | Medium | Aromatic C=C Ring Stretch |

| ~1480 | Strong | Aromatic C=C Ring Stretch |

| ~1050 | Very Strong | B-F Stretch (BF₄⁻) |

| ~750 | Strong | Aromatic C-H Out-of-Plane Bend |

Experimental Protocol for IR Spectroscopy (KBr Pellet Method)

Objective: To obtain a high-quality infrared spectrum of solid this compound.

Materials:

-

This compound

-

Potassium bromide (KBr), spectroscopy grade, dried

-

Agate mortar and pestle

-

Pellet press with die set

-

FTIR spectrometer

Procedure:

-

Sample Preparation:

-

Place a small amount of KBr (approx. 100-200 mg) in an agate mortar.[8]

-

Add a very small amount of this compound (approx. 1-2 mg) to the KBr.[8] The sample-to-KBr ratio should be approximately 1:100.

-

Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained.[9] This is crucial to reduce scattering of the IR radiation.

-

-

Pellet Formation:

-

Transfer a portion of the powdered mixture into the die of a pellet press.

-

Spread the powder evenly to ensure a uniform pellet.

-

Assemble the die and place it in the hydraulic press.

-

Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

-

-

Spectrum Acquisition:

-

Carefully remove the KBr pellet from the die.

-

Place the pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum by scanning over the desired range (e.g., 4000-400 cm⁻¹).

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

-

Data Analysis:

-

Label the significant peaks with their corresponding wavenumbers.

-

Correlate the observed absorption bands with known vibrational frequencies of functional groups.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The aromatic tropylium cation exhibits characteristic absorptions in the ultraviolet region.

Quantitative UV-Vis Data

The following table summarizes the UV-Vis absorption maxima for this compound in 0.1N hydrochloric acid.

| λₘₐₓ (nm) | log ε | Solvent | Electronic Transition | Reference |

| 218 | 4.70 | 0.1N HCl | π → π | [1] |

| 274 | 3.61 | 0.1N HCl | π → π | [1] |

Experimental Protocol for UV-Vis Spectroscopy

Objective: To measure the UV-Vis absorption spectrum of this compound and determine its absorption maxima (λₘₐₓ).

Materials:

-

This compound

-

0.1N Hydrochloric acid (HCl)

-

Volumetric flasks and pipettes

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration in 0.1N HCl.

-

Perform serial dilutions to obtain a solution with an absorbance in the optimal range of the instrument (typically 0.1 - 1.0 absorbance units).

-

-

Instrument Setup:

-

Turn on the UV-Vis spectrophotometer and allow the lamps to warm up and stabilize.[10]

-

Select the desired wavelength range for scanning (e.g., 200-400 nm).

-

-

Spectrum Acquisition:

-

Fill a quartz cuvette with the 0.1N HCl solvent to be used as the blank/reference.

-

Place the reference cuvette in the spectrophotometer and record a baseline spectrum.

-

Rinse a second quartz cuvette with the sample solution before filling it.

-

Place the sample cuvette in the spectrophotometer.

-

Acquire the absorption spectrum of the sample. The instrument will automatically subtract the baseline.

-

-

Data Analysis:

-

Identify the wavelengths of maximum absorbance (λₘₐₓ) from the spectrum.

-

Record the absorbance value at each λₘₐₓ.

-

If the concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the mass-to-charge ratio (m/z) of ions. For this compound, the mass spectrum is dominated by the tropylium cation. The tropylium ion is a common and stable fragment in the mass spectra of many benzyl-containing compounds, appearing at an m/z of 91.[11]

Quantitative Mass Spectrometry Data

The following table shows the major fragments and their relative intensities observed in the mass spectrum of this compound.

| m/z | Relative Intensity (%) | Assignment | Reference |

| 91 | 100.0 | [C₇H₇]⁺ | [2] |

| 65 | 53.4 | [C₅H₅]⁺ | [2] |

| 49 | 48.8 | [BF₂]⁺ | [2] |

| 109 | 43.3 | [C₇H₇B]⁺? | [2] |

| 92 | 24.0 | [C₇H₈]⁺ | [2] |

| 110 | 20.7 | [C₇H₈B]⁺? | [2] |

| 89 | 14.2 | [C₇H₅]⁺ | [2] |

| 48 | 12.1 | [BF]⁺ | [2] |

| 39 | 11.5 | [C₃H₃]⁺ | [2] |

| 63 | 10.7 | [C₅H₃]⁺ | [2] |

Experimental Protocol for Mass Spectrometry

Objective: To obtain the mass spectrum of this compound.

Materials:

-

This compound

-

A suitable solvent for sample introduction (e.g., methanol, acetonitrile)

-

Mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI for the resulting cation after thermal decomposition)

Procedure:

-

Sample Preparation:

-

Instrument Setup:

-

Calibrate the mass spectrometer using a known standard.

-

Set the parameters for the ion source, such as temperature and voltages.

-

Set the mass analyzer to scan over the desired m/z range.

-

-

Sample Introduction and Spectrum Acquisition:

-

Introduce the sample solution into the ion source. For ESI, this is typically done via direct infusion using a syringe pump. For EI, the sample may be introduced via a direct insertion probe which is heated.

-

The molecules are ionized in the source. For this compound, the pre-formed tropylium cation will be readily detected.

-

The ions are then separated by the mass analyzer according to their m/z ratio.

-

The detector records the abundance of each ion.

-

-

Data Analysis:

-

Generate the mass spectrum, which is a plot of relative intensity versus m/z.

-

Identify the peak corresponding to the tropylium cation (m/z 91).

-

Analyze other peaks in the spectrum to identify potential fragment ions.

-

Visualized Workflows

Synthesis of this compound

The following diagram illustrates a common synthetic route to this compound via hydride abstraction from cycloheptatriene.

References

- 1. Cyclohepta-2,4,6-triene-1-carboxylic Acid | 4440-40-8 | Benchchem [benchchem.com]

- 2. This compound(27081-10-3) 1H NMR [m.chemicalbook.com]

- 3. beilstein-journals.org [beilstein-journals.org]

- 4. scienceopen.com [scienceopen.com]

- 5. scs.illinois.edu [scs.illinois.edu]

- 6. mason.gmu.edu [mason.gmu.edu]

- 7. rsc.org [rsc.org]

- 8. scienceijsar.com [scienceijsar.com]

- 9. eng.uc.edu [eng.uc.edu]

- 10. scribd.com [scribd.com]

- 11. youtube.com [youtube.com]

- 12. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

An In-depth Technical Guide to the Lewis Acidity and Electrophilicity of Tropylium Tetrafluoroborate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The tropylium (B1234903) cation (C₇H₇⁺), typically employed as its tetrafluoroborate (B81430) salt ([C₇H₇]⁺[BF₄]⁻), represents a cornerstone of non-benzenoid aromatic chemistry. Its remarkable stability, a consequence of its planar, cyclic, 6-π-electron system conforming to Hückel's rule, belies a potent reactivity profile that makes it an invaluable tool in modern organic synthesis.[1][2] This guide provides a comprehensive technical overview of the Lewis acidity and electrophilicity of tropylium tetrafluoroborate, presenting key quantitative data, detailed experimental protocols for its characterization, and logical workflows for its application. Its role as a soft Lewis acid catalyst and a versatile electrophile enables a wide array of chemical transformations, often serving as a metal-free alternative to traditional transition-metal catalysts.[1]

The Tropylium Cation: Structure and Aromaticity

The tropylium cation is a planar, heptagonal carbocation where the positive charge is fully delocalized over the seven carbon atoms.[1] This delocalization within a 6-π-electron system (4n+2, where n=1) imparts significant aromatic stabilization, making this compound a readily isolable and stable salt.[2] The formation of the cation from its neutral precursor, cycloheptatriene (B165957), involves a change in hybridization of one carbon atom from sp³ to sp², creating the continuous p-orbital overlap necessary for aromaticity. Spectroscopic evidence, such as a single peak in both ¹H and ¹³C NMR spectra, confirms the equivalence of all seven carbon and hydrogen atoms, consistent with its highly symmetric, delocalized structure.

Quantitative Measures of Lewis Acidity and Electrophilicity

The reactivity of the tropylium cation can be quantified through several key parameters that measure its thermodynamic and kinetic acidity and electrophilicity. These values are crucial for predicting its behavior in chemical reactions and for designing synthetic routes.

Thermodynamic Acidity (pKₐ and Hydride Affinity)

The Lewis acidity of the tropylium cation is reflected in its equilibrium reactions with Lewis bases like water or a hydride ion.

-

pKₐ (pK_R+): This value quantifies the equilibrium between the carbocation and its corresponding alcohol in an aqueous medium. The equilibrium constant (K) for the reaction of the tropylium ion with water is 1.8 × 10⁻⁵, which corresponds to a pKa of 4.74 . This makes it comparable in acidity to acetic acid.[1][3]

-

Hydride Affinity (HA): A more direct measure of its Lewis acidity is the gas-phase hydride affinity—the enthalpy change for the reaction C₇H₇⁺ + H⁻ → C₇H₈. A lower HA value indicates a more stable carbocation. The calculated gas-phase hydride affinity for the tropylium cation is approximately 229.4 kcal/mol .

| Parameter | Value | Description |

| pKa (pK_R+) | 4.74 | Measures the acidity in aqueous solution, comparable to acetic acid.[1][3] |

| Hydride Affinity (HA) | ~229.4 kcal/mol (gas-phase) | Enthalpy of reaction with a hydride ion; a measure of intrinsic Lewis acidity. |

Kinetic Electrophilicity (Mayr's E Parameter)

The electrophilic reactivity of the tropylium cation is best quantified using Mayr's electrophilicity scale, which is based on the linear free-energy relationship:

log k (20 °C) = s(N + E)

where k is the second-order rate constant, E is the solvent-independent electrophilicity parameter, and N and s are nucleophile-specific parameters (nucleophilicity and sensitivity, respectively).[4][5][6] The tropylium cation has an E parameter of -3.72 .[7][8][9] This value places it as a moderately powerful electrophile, capable of reacting with a wide range of soft nucleophiles.

| Parameter | Value | Reference | Description |

| Mayr's Electrophilicity (E) | -3.72 | Acc. Chem. Res. 2003, 36, 66-77 | Quantifies kinetic electrophilicity, enabling prediction of reaction rates.[7][8][9] |

Representative Reaction Kinetics

Using the Mayr equation, the second-order rate constants (k) for the reaction of this compound with various reference nucleophiles can be calculated to illustrate its reactivity profile. The table below presents calculated rate constants for reactions in dichloromethane (B109758) (CH₂Cl₂).

| Nucleophile (Solvent) | N | s | Calculated k (M⁻¹s⁻¹) |

| 1,1'-(Ethene-1,2-diyl)dibenzene | 1.58 | 1.18 | 7.9 x 10⁻³ |

| 1-Phenyl-1-propene | 0.44 | 1.18 | 1.8 x 10⁻⁴ |

| 2-Methyl-1-pentene | -0.16 | 1.15 | 2.0 x 10⁻⁵ |

| Isopropenylbenzene | -1.54 | 1.17 | 2.1 x 10⁻⁷ |

| Pyrrole | 3.84 | 0.91 | 1.3 x 10⁰ |

| 1-Methylindole | 4.88 | 0.88 | 1.0 x 10¹ |

| Tri-n-butylphosphine | 7.95 | 0.82 | 2.4 x 10³ |

Note: Rate constants are calculated using E = -3.72 and established N and s parameters for common nucleophiles from Mayr's database for illustrative purposes.

Experimental Protocols

Accurate characterization of this compound relies on standardized synthesis and analytical procedures.

Synthesis of this compound

A common and efficient method involves the hydride abstraction from cycloheptatriene using a trityl salt.

Protocol:

-

Reagents: Combine equimolar amounts of cycloheptatriene and triphenylcarbenium (trityl) tetrafluoroborate in a round-bottom flask equipped with a stir bar.

-

Solvent Addition: Under an inert atmosphere, slowly add a minimal amount of anhydrous acetonitrile (B52724) dropwise while stirring until all solids dissolve.

-

Reaction: Allow the reaction to stir at room temperature for approximately 5-10 minutes. The reaction involves the transfer of a hydride ion from cycloheptatriene to the trityl cation, precipitating triphenylmethane (B1682552) and leaving the tropylium salt in solution.

-

Isolation: Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Wash the resulting solid precipitate with small portions of ice-cold diethyl ether to remove the triphenylmethane byproduct.

-

Drying: Dry the crystalline this compound product under vacuum.

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

-

UV-Visible Spectroscopy:

-

Prepare a dilute solution of this compound in a suitable solvent (e.g., 0.1 N HCl or acetonitrile).

-

Record the absorbance spectrum, typically from 200 to 400 nm, using a dual-beam UV-Vis spectrophotometer.

-

Identify the wavelength of maximum absorbance (λ_max) and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl). The tropylium cation typically exhibits a characteristic λ_max around 274-275 nm.

-

-

NMR Spectroscopy:

-

Dissolve a sample of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃CN).

-

Acquire ¹H and ¹³C NMR spectra.

-

The ¹H NMR spectrum should show a single sharp singlet, typically around 9.3 ppm in DMSO-d₆, indicating the magnetic equivalence of all seven protons.

-

The ¹³C NMR spectrum should similarly show a single resonance, confirming the equivalence of the seven carbon atoms.

-

Kinetic Measurements via Stopped-Flow Spectrophotometry

The determination of rate constants for the reaction of this compound with nucleophiles is performed using a stopped-flow instrument, which allows for the rapid mixing of two solutions and immediate spectroscopic monitoring.[4][10]

Protocol:

-

Solution Preparation: Prepare a solution of this compound in a dry, inert solvent (e.g., dichloromethane) in one syringe. Prepare a solution of the nucleophile in the same solvent in a second syringe. The nucleophile is typically in pseudo-first-order excess (≥10 equivalents).

-

Instrument Setup: Set the stopped-flow spectrophotometer to monitor the reaction at the λ_max of the tropylium cation (~275 nm).

-

Mixing and Data Acquisition: The drive mechanism of the instrument rapidly injects and mixes the two solutions into an observation cell. The flow is then abruptly stopped, and the instrument records the decrease in absorbance at the specified wavelength as a function of time, typically on a millisecond timescale.

-

Data Analysis: The resulting absorbance decay curve is fitted to a pseudo-first-order exponential function (A_t = A_∞ + (A₀ - A_∞)e^(-k_obs*t)).

-

Determination of k₂: The observed rate constant (k_obs) is determined for several different concentrations of the nucleophile. A plot of k_obs versus the nucleophile concentration will yield a straight line with a slope equal to the second-order rate constant (k₂).

Caption: Experimental workflow for kinetic analysis using stopped-flow.

Applications in Synthesis: Lewis Acidity and Electrophilicity in Action

The dual nature of this compound as both a potent electrophile and a soft Lewis acid catalyst underpins its utility in a diverse range of organic transformations.

Reactions as an Electrophile

The electron-deficient tropylium ring readily reacts with a variety of soft nucleophiles. This allows for the direct functionalization of the seven-membered ring system.

Caption: General reaction of the tropylium cation with a nucleophile.

Catalysis via Lewis Acid Activation

This compound can act as a metal-free Lewis acid catalyst. A key mechanism involves the abstraction of a hydride from a substrate to generate a more reactive cationic intermediate, which then participates in the catalytic cycle. This is prominently featured in hydroboration reactions.[1]

Catalytic Cycle for Hydroboration:

-

Hydride Abstraction: The tropylium cation abstracts a hydride from the borane (B79455) reagent (e.g., pinacolborane, HBpin), generating cycloheptatriene and a highly electrophilic borenium cation.

-

Substrate Activation: The borenium cation coordinates to and activates the substrate (e.g., an alkyne).

-

Hydroboration: The activated substrate undergoes hydroboration.

-

Product Release & Catalyst Regeneration: The product is released, and subsequent reaction with another equivalent of the borane reagent regenerates the active borenium catalyst and produces a boronium byproduct.

Caption: Catalytic cycle of tropylium-promoted hydroboration.

Implications for Drug Development

While not directly used as a therapeutic agent, the unique reactivity of this compound offers significant advantages in medicinal chemistry and drug development:

-

Late-Stage Functionalization: Its ability to activate substrates under mild conditions is valuable for modifying complex, drug-like molecules in the final stages of a synthetic sequence.

-

Metal-Free Catalysis: It provides a non-toxic alternative to heavy metal catalysts, which is highly desirable in the synthesis of active pharmaceutical ingredients (APIs) to avoid metal contamination.[1]

-

Synthesis of Complex Scaffolds: The tropylium cation facilitates the construction of complex molecular architectures, including macrocycles and cage compounds, which are of interest in drug discovery.[1]

Conclusion

This compound is a uniquely stable yet highly reactive organic salt whose chemical properties are dictated by its aromatic nature. Its well-quantified Lewis acidity and electrophilicity (E = -3.72) make it a predictable and versatile reagent and catalyst in organic synthesis. The experimental protocols outlined in this guide provide a framework for its synthesis, characterization, and kinetic evaluation, empowering researchers to leverage its capabilities in areas ranging from fundamental organic chemistry to the development of novel pharmaceuticals.

References

- 1. researchgate.net [researchgate.net]

- 2. The computational road to reactivity scales - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D2CP03937K [pubs.rsc.org]

- 3. Tropylium cation - Wikipedia [en.wikipedia.org]

- 4. Stopped-flow - Wikipedia [en.wikipedia.org]

- 5. The relative electrophilic reactivities of tropylium cation and its (OC)3M π-complexes: kinetic studies of alkoxide transfer and reversible nucleophilic addition - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. Research Prof. H. Mayr [cup.uni-muenchen.de]

- 7. Mayr's Database Of Reactivity Parameters: Electrophiles [cup.uni-muenchen.de]

- 8. Mayr's Database Of Reactivity Parameters: Moleculetropylium ion [cup.lmu.de]

- 9. Mayr's Database Of Reactivity Parameters - Moleculetropylium ion [cup.lmu.de]

- 10. jascoinc.com [jascoinc.com]

Unveiling the Stability of the Tropylium Cation: A Deep Dive into Theoretical Calculations

Authored for Researchers, Scientists, and Drug Development Professionals

The tropylium (B1234903) cation (C₇H₇⁺), a seven-membered aromatic ring with six π-electrons, has long been a subject of fascination in organic chemistry due to its remarkable stability. This stability, a direct consequence of its aromatic nature, plays a crucial role in various chemical reactions and serves as a foundational concept in the principles of physical organic chemistry. For researchers in drug development and materials science, understanding the factors that govern the stability of such carbocations is paramount for designing novel molecules with desired properties. This technical guide provides an in-depth exploration of the theoretical and computational methods used to quantify the stability of the tropylium cation, offering a comprehensive resource for professionals in the field.

The Aromatic Heart of Stability: Theoretical Underpinnings

The exceptional stability of the tropylium cation is rooted in its adherence to Hückel's rule for aromaticity.[1][2] This rule states that planar, cyclic, and fully conjugated systems with (4n+2) π-electrons exhibit enhanced stability. The tropylium cation, with n=1, perfectly fits this description, possessing 6 π-electrons delocalized over the seven-membered ring.[1] This delocalization distributes the positive charge evenly across all seven carbon atoms, preventing any single atom from bearing the full brunt of the charge and thus significantly stabilizing the molecule.[3]

This concept can be visualized through the resonance structures of the tropylium cation, where the positive charge is depicted on each of the seven carbon atoms.

Caption: Resonance contributors of the tropylium cation, illustrating the delocalization of the positive charge across the seven-membered ring.

Quantifying Stability: A Computational Arsenal

To move beyond qualitative descriptions, computational chemistry offers a powerful toolkit to quantify the stability and aromaticity of the tropylium cation. Various theoretical methods, from semi-empirical to high-level ab initio calculations, are employed to predict molecular properties such as bond lengths, relative energies, and magnetic properties that serve as indicators of aromaticity.

Key Computational Methods

-

Hartree-Fock (HF) Theory: This is a foundational ab initio method that approximates the many-electron wavefunction as a single Slater determinant. While computationally efficient, it neglects electron correlation, which can be significant.

-

Møller-Plesset Perturbation Theory (MP2): This method builds upon the HF theory by including electron correlation effects through perturbation theory, offering improved accuracy.

-

Density Functional Theory (DFT): A widely used method that calculates the electronic structure based on the electron density rather than the wavefunction. DFT functionals, such as B3LYP, incorporate electron correlation at a lower computational cost than traditional correlated ab initio methods, making them a popular choice for studying larger systems.[4]

Data Presentation: Calculated Properties of the Tropylium Cation

The choice of computational method and basis set significantly influences the calculated properties of the tropylium cation. The following tables summarize key quantitative data from various theoretical calculations, providing a comparative overview for researchers.

Table 1: Calculated C-C Bond Lengths (in Ångströms) of the Tropylium Cation

| Method/Basis Set | C-C Bond Length (Å) | Reference |

| B3LYP/6-31+G(d) | ~1.40 | [5] |

| Experimental (X-ray) | 1.47 | [1] |

Note: The experimental value is for tropylium salts in the solid state and may be influenced by crystal packing forces.

Table 2: Aromaticity Indices of the Tropylium Cation

Aromaticity is not a directly observable physical quantity, but several computational indices have been developed to quantify it.

| Aromaticity Index | Method/Basis Set | Calculated Value | Interpretation |

| NICS(0) | B3LYP/6-311+G(2d,p) | -7.6 ppm | Negative value indicates aromaticity |

| NICS(1) | B3LYP/6-311+G(2d,p) | -10.3 ppm | More negative value often suggests stronger aromaticity |

| ASE | B3LYP/6-31+G(d) | -46.3 to -6.2 kcal/mol (for phospha-analogs) | Negative value indicates stabilization due to aromaticity |

| HOMA | Not specified | Close to 1 | Value close to 1 indicates high aromaticity |

-

Nucleus-Independent Chemical Shift (NICS): This is a popular magnetic criterion for aromaticity. It involves calculating the magnetic shielding at the center of the ring (NICS(0)) or at a point above the ring plane (NICS(1)). A negative NICS value indicates a diatropic ring current, a hallmark of aromaticity.

-

Aromatic Stabilization Energy (ASE): This energetic criterion quantifies the extra stability of a cyclic conjugated system compared to a hypothetical non-aromatic reference compound. A more negative ASE value corresponds to greater aromatic stabilization.[6]

-

Harmonic Oscillator Model of Aromaticity (HOMA): This geometric index evaluates aromaticity based on the degree of bond length equalization in a cyclic system. A HOMA value of 1 indicates a fully aromatic system with no bond length alternation, while a value of 0 corresponds to a non-aromatic system.[7]

Experimental Protocols: A Computational Workflow

For researchers aiming to perform their own theoretical calculations on the tropylium cation or similar systems, a standardized computational workflow is essential. The following outlines a typical protocol using the Gaussian software package, a widely used tool in computational chemistry.

Caption: A generalized workflow for the computational analysis of tropylium cation stability.

Detailed Methodologies

1. Geometry Optimization:

The first step is to find the minimum energy structure of the tropylium cation. A typical Gaussian input file for a geometry optimization at the B3LYP/6-31G* level of theory would look like this:

2. Frequency Calculation:

To confirm that the optimized geometry corresponds to a true minimum on the potential energy surface, a frequency calculation is performed. The absence of imaginary frequencies indicates a stable structure.

3. NICS Calculation:

To calculate the NICS value, a "ghost" atom (Bq) is placed at the geometric center of the ring in the optimized geometry. An NMR calculation is then performed.

The NICS value is the negative of the isotropic magnetic shielding value for the ghost atom.

Conclusion

The remarkable stability of the tropylium cation is a textbook example of aromaticity. Theoretical calculations provide a powerful means to quantify this stability and gain deeper insights into the electronic structure of this fascinating molecule. By employing a range of computational methods and carefully analyzing various aromaticity indices, researchers can build a comprehensive understanding of the factors governing carbocation stability. This knowledge is not only of fundamental importance in organic chemistry but also has practical implications for the rational design of new molecules in fields such as drug development and materials science. The detailed methodologies and comparative data presented in this guide are intended to serve as a valuable resource for scientists and professionals working at the forefront of chemical research.

References

- 1. Tropylium cation - Wikipedia [en.wikipedia.org]

- 2. quora.com [quora.com]

- 3. organic chemistry - Stability Comparison between the Tropylium and Tricyclopropylcarbinyl Carbocation - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. HOMA Index Establishes Similarity to a Reference Molecule - PMC [pmc.ncbi.nlm.nih.gov]

Tropylium Tetrafluoroborate: A Technical Guide to Solubility and Safe Handling

For Researchers, Scientists, and Drug Development Professionals

Tropylium (B1234903) tetrafluoroborate (B81430) ([C₇H₇]⁺[BF₄]⁻) is a notable organic salt, recognized for being a readily isolable carbocation.[1][2] Its unique aromatic structure and reactivity make it a valuable reagent and catalyst in various organic transformations. This guide provides an in-depth overview of its solubility characteristics and essential handling precautions to ensure its safe and effective use in a laboratory setting.

Core Properties

Tropylium tetrafluoroborate typically appears as a white to off-white or beige crystalline solid.[3] It is known for its stability, which is attributed to the aromaticity of the seven-membered tropylium cation.[4] The tetrafluoroborate anion is non-coordinating, which helps to minimize ion-pairing effects and enhances solubility in polar solvents.[4]

Solubility Profile

While precise quantitative solubility data for this compound in a range of common laboratory solvents is not extensively documented in publicly available literature, a qualitative and semi-quantitative understanding can be derived from various sources. The compound's solubility is a critical factor for its application in synthesis and catalysis.

| Solvent | Solubility | Temperature | Notes |

| Methanol | Soluble | Hot | Frequently cited as a solvent for this compound.[3][5][6][7][8] |

| Acetonitrile | Soluble | Ambient & 70°C | Commonly used as a solvent for reactions involving this compound.[9] |

| Water | Soluble | Not Specified | The related tropylium bromide is noted to be water-soluble.[4] |

| Ethanol | Soluble | Cold | Used for washing the precipitate during synthesis, suggesting some solubility.[9] |

| Diethyl Ether | Insoluble | Cold | Used as a wash solvent, indicating low solubility.[9] |

| Acetic Acid (Glacial) | Soluble | Not Specified | Can be used to dissolve the intermediate salt during synthesis.[4] |

| Ethyl Acetate | Insoluble | Not Specified | Used to precipitate the product, indicating low solubility.[4] |

Handling and Safety Precautions

This compound is classified as a hazardous substance and requires careful handling to mitigate risks. It is corrosive and can cause severe skin burns and eye damage.[3][9] Additionally, it is moisture-sensitive.[3][9]

| Precaution Category | Detailed Recommendations |

| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, and eye/face protection. A dust mask (type N95 or equivalent) is recommended.[6][9][10] |

| Engineering Controls | Handle only in a closed system or with appropriate exhaust ventilation. Ensure eyewash stations and safety showers are in close proximity to the workstation.[9] |

| Storage | Keep the container tightly closed in a dry, cool, and well-ventilated place.[9] Store under an inert gas, such as nitrogen.[9] Keep away from incompatible materials like strong oxidizing agents and water/moisture.[9] Recommended storage temperature is often refrigerated (Keep Cold).[3] |

| Spill & Disposal | For spills, avoid dust formation. Sweep up and shovel into suitable containers for disposal.[9] Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[9] |

| First Aid: Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower. Immediate medical attention is required.[9] |